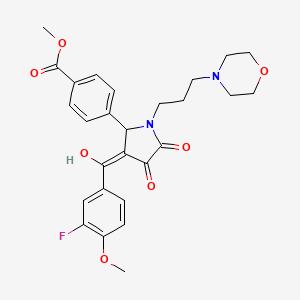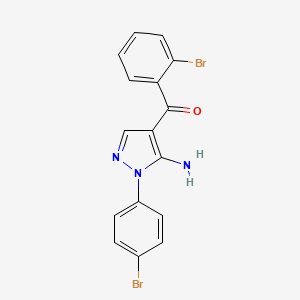![molecular formula C23H17Cl2N3O2S B12028395 N-(4-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 763114-75-6](/img/structure/B12028395.png)
N-(4-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cloro-2-metilfenil)-2-{[3-(4-clorofenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}acetamida es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un núcleo de quinazolinona y grupos fenilo clorados
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-cloro-2-metilfenil)-2-{[3-(4-clorofenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}acetamida típicamente implica varios pasos:
Formación del Núcleo de Quinazolinona: Este paso implica la ciclización de precursores apropiados en condiciones ácidas o básicas para formar el anillo de quinazolinona.
Introducción de Grupos Fenilo Clorados: Los grupos fenilo clorados se introducen a través de reacciones de sustitución aromática electrofílica.
Formación del Enlace Sulfánil: El enlace sulfánil se forma haciendo reaccionar grupos tiol con electrófilos apropiados en condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para aumentar el rendimiento y la pureza. Esto incluye el uso de reactores de alto rendimiento, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-cloro-2-metilfenil)-2-{[3-(4-clorofenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}acetamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el núcleo de quinazolinona en derivados de dihidroquinazolina.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden modificar los grupos fenilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en condiciones controladas.
Productos Mayores
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de dihidroquinazolina.
Sustitución: Varios derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
N-(4-cloro-2-metilfenil)-2-{[3-(4-clorofenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}acetamida tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos y como un compuesto líder en el descubrimiento de fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(4-cloro-2-metilfenil)-2-{[3-(4-clorofenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}acetamida involucra su interacción con objetivos moleculares como enzimas o receptores. El núcleo de quinazolinona y los grupos fenilo clorados juegan un papel crucial en la unión a estos objetivos, modulando su actividad y conduciendo a los efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(3-cloro-4-metilfenil)-3,4,5-trimetoxibenzamida
- N-(2-cloro-4-metilfenil)-3,4,5-trimetoxibenzamida
- N-(5-cloro-2-metilfenil)-3,4,5-trimetoxibenzamida
Unicidad
N-(4-cloro-2-metilfenil)-2-{[3-(4-clorofenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}acetamida es única debido a sus características estructurales específicas, como el núcleo de quinazolinona y el enlace sulfánil, que confieren propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Número CAS |
763114-75-6 |
|---|---|
Fórmula molecular |
C23H17Cl2N3O2S |
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H17Cl2N3O2S/c1-14-12-16(25)8-11-19(14)26-21(29)13-31-23-27-20-5-3-2-4-18(20)22(30)28(23)17-9-6-15(24)7-10-17/h2-12H,13H2,1H3,(H,26,29) |
Clave InChI |
MFPGICFZWYNRAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B12028315.png)
![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(4-(diethylamino)benzylidene)propanehydrazide](/img/structure/B12028322.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028330.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12028336.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12028344.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12028351.png)

![(3Z)-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B12028371.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12028375.png)
![2-Ethoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12028386.png)


![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028394.png)

